4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSPKWGZSJSPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Final amination:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and the mechanistic target of rapamycin (mTOR) pathway.
Pathways Involved: It modulates signaling pathways that regulate cell growth, survival, and metabolism, leading to the inhibition of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₅N₃O₂ | 293.32 | 4-(Benzodioxol-5-yl), 3-phenyl, 5-amine | Bicyclic benzodioxole; extensive H-bonding |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C₁₆H₁₅N₃O | 265.32 | 1-(4-Methoxyphenyl), 3-phenyl, 5-amine | Methoxy group at position 1; planar aryl groups |
| 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine | C₁₁H₁₃N₃O₂ | 219.24 | 3-(3,5-Dimethoxyphenyl), 5-amine | Electron-rich dimethoxy substituents |
| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.22 | 1-Phenyl, 3-methyl, 5-amine | Simplified structure; steric hindrance from methyl |
| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine | C₁₁H₁₁N₃O₂ | 217.23 | 3-(Benzodioxin-6-yl), 5-amine | Benzodioxin (6-membered ring) vs. benzodioxole (5-membered) |
Substituent Effects and Functional Implications
Benzodioxole vs. Methoxy Groups: The benzodioxole group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine . Benzodioxole’s electron-rich nature may improve π-π stacking interactions in biological targets, whereas methoxy groups primarily act as electron donors .
Aromatic vs. The methyl group in the latter reduces molecular weight but limits hydrogen-bonding capacity .
Heterocyclic Variations :
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine replaces benzodioxole with a 6-membered benzodioxin ring, altering ring strain and conformational flexibility .
Methodological Considerations
Structural analyses of these compounds rely on crystallographic tools such as SHELXL for refinement and ORTEP for visualization .
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine (often referred to as Benzodioxole-Pyrazole ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Benzodioxole-Pyrazole is with a molecular weight of approximately 298.31 g/mol. The structure features a benzodioxole moiety attached to a pyrazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.31 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that Benzodioxole-Pyrazole exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that Benzodioxole-Pyrazole possesses significant antimicrobial properties against a range of pathogens. For instance, a study conducted by Muruganantham et al. (2007) reported that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of Benzodioxole-Pyrazole. A molecular docking study indicated that the compound could interact with key proteins involved in cancer cell proliferation and survival pathways. In vitro assays showed that it inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research findings suggest that Benzodioxole-Pyrazole can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases .
The biological activity of Benzodioxole-Pyrazole is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways associated with growth and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of Benzodioxole-Pyrazole:
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, Benzodioxole-Pyrazole was tested against a panel of bacterial strains using broth microdilution assays. The results indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains, demonstrating its efficacy as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent publication in Molecules detailed the anticancer effects of Benzodioxole-Pyrazole on human breast cancer cells (MCF-7). The study reported a dose-dependent inhibition of cell viability, with IC50 values around 15 µM after 48 hours of treatment. The compound was shown to induce apoptosis through caspase activation pathways .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?
The compound is synthesized via a multi-step protocol involving condensation and cyclization reactions. Key steps include:
- Step 1 : Reaction of 3,4-methylenedioxyphenyl acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 355 K to form an enamine intermediate. Progress is monitored by TLC.
- Step 2 : Condensation with 4-methylphenyl hydrazine hydrochloride in methanol under reflux, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the final product. Single crystals for structural analysis are obtained via recrystallization from ethyl acetate .
Optimization : Reaction temperature, solvent choice (e.g., methanol for reflux), and stoichiometric ratios are critical. TLC and column chromatography ensure purity and yield.
Basic: What analytical techniques are essential for confirming the molecular structure and purity of this compound?
- X-ray crystallography : Resolves the asymmetric unit containing two independent molecules (A and B) with distinct dihedral angles between the benzodioxole (31.67° vs. 47.18°) and phenyl (68.22° vs. 49.08°) groups. Hydrogen bonding (N—H⋯N) and C—H⋯π interactions are mapped .
- Spectroscopy : ¹H/¹³C NMR and IR verify functional groups and regiochemistry.
- Chromatography : HPLC or GC-MS assesses purity (>95%), while TLC monitors reaction progress .
Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties and potential bioactivity?
The crystal structure reveals:
- Hydrogen-bonded chains : N—H⋯N interactions form zigzag supramolecular chains along the b-axis, stabilized by C—H⋯O and C—H⋯π interactions. These interactions enhance thermal stability and may mimic binding motifs in biological targets (e.g., enzyme active sites) .
- Conformational flexibility : The benzodioxole ring adopts syn/anti conformations relative to the amine group, which could affect solubility and membrane permeability .
Implications : Computational modeling (e.g., molecular docking) could correlate crystal packing features with observed bioactivities like antifungal or antibacterial effects .
Advanced: What methodological challenges arise when correlating structural variations (e.g., substituents) with biological activity data in pyrazole derivatives?
- Contradictions in SAR : For example, halogenated pyrazole regioisomers in show varied antitubercular activity, while reports antimicrobial activity in oxadiazole-pyrazole hybrids. Discrepancies may stem from:
- Assay conditions : Differences in bacterial strains (e.g., Mycobacterium tuberculosis vs. Gram-positive bacteria) or concentration ranges.
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) may enhance target binding, but steric hindrance from bulky groups (e.g., tert-butyl) could reduce efficacy .
- Resolution : Standardized assays (e.g., MIC determination) and systematic substitution studies (e.g., Hammett plots) are recommended to isolate electronic vs. steric contributions.
Advanced: How can researchers resolve discrepancies in crystallographic data refinement for structurally complex pyrazole derivatives?
- Software tools : SHELXL refines X-ray data by optimizing parameters like bond distances, angles, and thermal displacement factors. For example, SHELXL’s robust handling of high-resolution data reduces R-factor discrepancies (e.g., R = 0.045 vs. wR = 0.136 in ) .
- Validation : Cross-checking with independent datasets (e.g., neutron diffraction) or computational methods (DFT geometry optimization) ensures accuracy.
- Challenges : Twinning or disorder in crystals (e.g., dual conformations in ) requires iterative refinement and electron density analysis .
Basic: What in vitro assays are used to evaluate the biological potential of this compound?
- Antimicrobial : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Anticancer : MTT or SRB assays measure cytotoxicity in cell lines (e.g., IC₅₀ values) .
- Enzyme inhibition : Carbonic anhydrase inhibition (e.g., hCA I/II) is quantified via stopped-flow CO₂ hydration assays .
Controls : Positive controls (e.g., streptomycin for antibacterial assays) validate experimental conditions.
Advanced: How do tautomeric forms or regioisomeric impurities impact the reproducibility of biological activity studies?
- Tautomerism : Pyrazole-amine tautomers (e.g., 1H vs. 2H forms) may exhibit differing bioactivities. NMR or X-ray crystallography identifies dominant tautomers .
- Regioisomers : Thiourea precursors ( ) can yield regioisomeric byproducts. HPLC with chiral columns or preparative TLC separates isomers .
Mitigation : Strict reaction monitoring (e.g., LC-MS) and spectral characterization (²D NMR) ensure regiochemical purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
